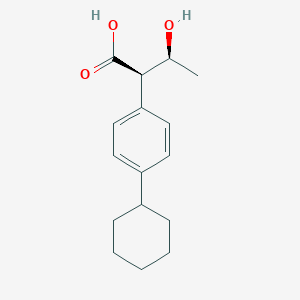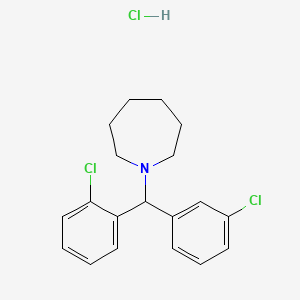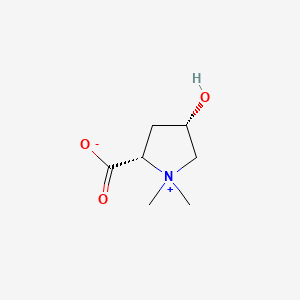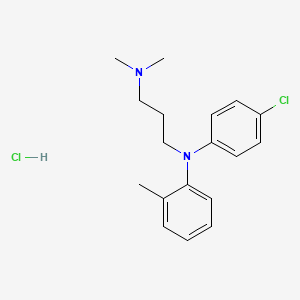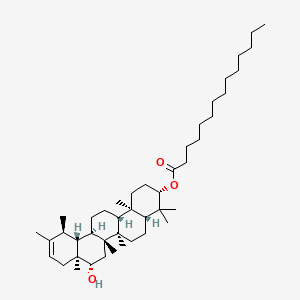
Faradiol-3-O-myristate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Faradiol-3-O-myristate can be synthesized through esterification of faradiol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction is carried out in an organic solvent like dichloromethane or chloroform to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound involves the extraction of faradiol from the flower heads of Calendula officinalis followed by esterification with myristic acid . Supercritical fluid extraction (SFE) is a common method used for the efficient extraction of faradiol esters, including this compound . This method ensures high purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Faradiol-3-O-myristate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted esters .
Wissenschaftliche Forschungsanwendungen
Faradiol-3-O-myristate has a wide range of scientific research applications, including:
Chemistry:
Biology:
- Investigated for its role in plant defense mechanisms and its biosynthesis in Calendula officinalis .
Medicine:
- Known for its anti-inflammatory properties, it is used in the development of topical formulations for wound healing and skin care .
- Studied for its potential anti-cancer properties due to its ability to modulate inflammatory pathways .
Industry:
Wirkmechanismus
Faradiol-3-O-myristate exerts its effects primarily through its anti-inflammatory properties. The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . It also modulates the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the inflammatory response . By reducing inflammation, this compound promotes wound healing and alleviates skin irritation .
Vergleich Mit ähnlichen Verbindungen
- Faradiol-3-O-laurate
- Faradiol-3-O-palmitate
- Maniladiol-3-O-myristate
Comparison: Faradiol-3-O-myristate is unique due to its specific esterification with myristic acid, which enhances its anti-inflammatory properties compared to other faradiol esters . While Faradiol-3-O-laurate and Faradiol-3-O-palmitate also exhibit anti-inflammatory effects, this compound has been found to be more potent in reducing inflammation and promoting wound healing .
Eigenschaften
CAS-Nummer |
193690-82-3 |
|---|---|
Molekularformel |
C44H76O3 |
Molekulargewicht |
653.1 g/mol |
IUPAC-Name |
[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] tetradecanoate |
InChI |
InChI=1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-26-28-41(6)34(40(37,4)5)25-29-43(8)35(41)23-22-33-39-32(3)31(2)24-27-42(39,7)36(45)30-44(33,43)9/h24,32-37,39,45H,10-23,25-30H2,1-9H3/t32-,33-,34+,35-,36+,37+,39-,41+,42-,43-,44-/m1/s1 |
InChI-Schlüssel |
NBOLCRCNSYVBMT-JVFFPKSBSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C)C |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


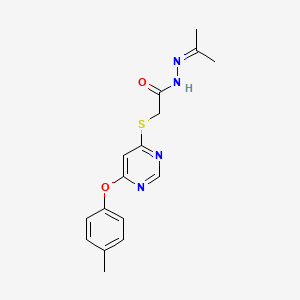

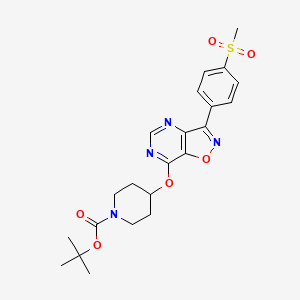

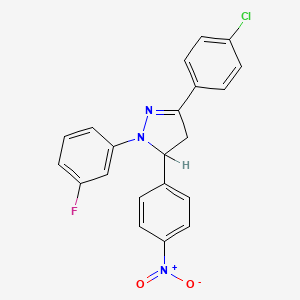

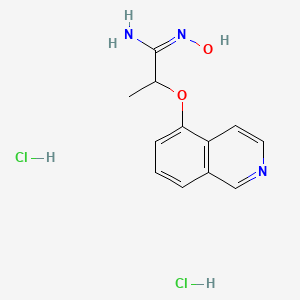
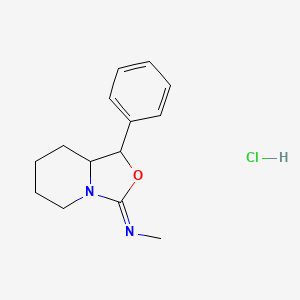
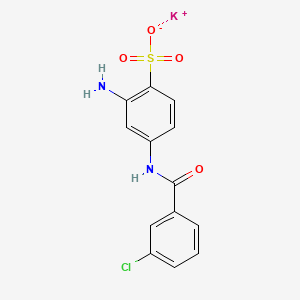
![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
